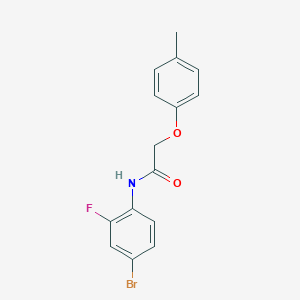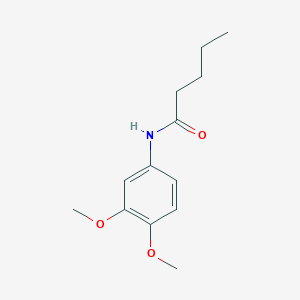
N-(2-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)cyclopropanecarboxamide, also known as FCPC, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. FCPC belongs to the class of cyclopropanecarboxamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. N-(2-fluorophenyl)cyclopropanecarboxamide has been found to enhance GABAergic neurotransmission, which may contribute to its anti-epileptic and anxiolytic effects. N-(2-fluorophenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)cyclopropanecarboxamide has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of tumor cell proliferation, and reduction of inflammation. N-(2-fluorophenyl)cyclopropanecarboxamide has also been shown to have antioxidant and anti-apoptotic properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, N-(2-fluorophenyl)cyclopropanecarboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several areas of future research that could be pursued with N-(2-fluorophenyl)cyclopropanecarboxamide, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of its potential as a treatment for mood disorders such as depression and bipolar disorder.
3. Investigation of its anti-tumor effects in vivo and in clinical trials.
4. Development of more efficient and cost-effective synthesis methods for N-(2-fluorophenyl)cyclopropanecarboxamide.
5. Investigation of its potential as a modulator of the immune system, particularly in the context of autoimmune diseases such as multiple sclerosis.
In conclusion, N-(2-fluorophenyl)cyclopropanecarboxamide is a promising compound with significant potential for therapeutic applications in various fields of medicine. Its unique chemical structure and biological properties make it a valuable tool for scientific research, and further investigation of its mechanisms of action and therapeutic potential is warranted.
Synthesis Methods
N-(2-fluorophenyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with cyclopropanecarboxylic acid, followed by cyclization using triethylamine as a catalyst. The resulting product is then purified using column chromatography to obtain a high yield of pure N-(2-fluorophenyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(2-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, N-(2-fluorophenyl)cyclopropanecarboxamide has been found to exhibit neuroprotective effects against ischemic brain injury, as well as anti-epileptic and anti-depressant properties. In psychiatry, N-(2-fluorophenyl)cyclopropanecarboxamide has been investigated as a potential treatment for anxiety disorders and schizophrenia. In oncology, N-(2-fluorophenyl)cyclopropanecarboxamide has been shown to have potent anti-tumor activity against various types of cancer cells.
properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
N-(2-fluorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
VOLNTDCJGAATIE-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




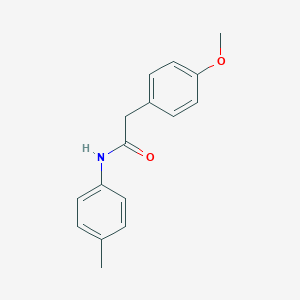
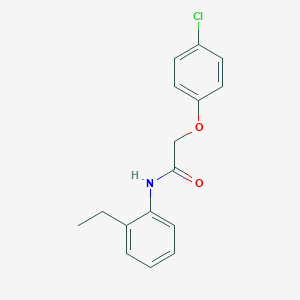

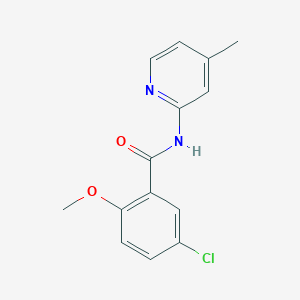

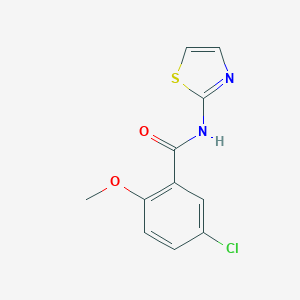
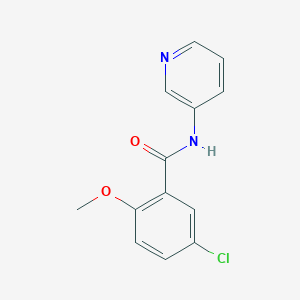
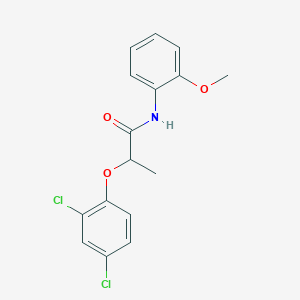
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)

